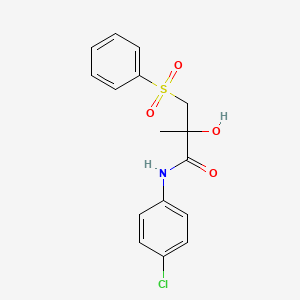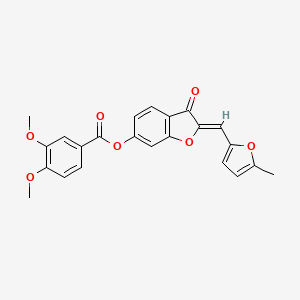
2-(6-Fluoropyridin-3-yl)ethanesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Fluoropyridin-3-yl)ethanesulfonyl fluoride is a chemical compound with the molecular formula C7H7F2NO2S and a molecular weight of 207.19 g/mol It is characterized by the presence of a fluoropyridine ring attached to an ethanesulfonyl fluoride group
Métodos De Preparación
The synthesis of 2-(6-Fluoropyridin-3-yl)ethanesulfonyl fluoride involves several steps. One common method includes the reaction of 6-fluoropyridine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-(6-Fluoropyridin-3-yl)ethanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The sulfonyl fluoride group can be reduced to a sulfonamide or oxidized to a sulfonic acid derivative.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include nucleophiles like sodium methoxide, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(6-Fluoropyridin-3-yl)ethanesulfonyl fluoride has diverse applications in scientific research:
Organic Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Pharmaceutical Research: Fluorinated pyridines are valuable in drug discovery due to their enhanced metabolic stability and bioavailability.
Agricultural Chemistry: This compound is used in the development of new agrochemicals with improved physical, biological, and environmental properties.
Material Science: It is explored for its potential in creating novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-(6-Fluoropyridin-3-yl)ethanesulfonyl fluoride involves its interaction with specific molecular targets. The fluorine atom on the pyridine ring enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules.
Comparación Con Compuestos Similares
2-(6-Fluoropyridin-3-yl)ethanesulfonyl fluoride can be compared with other fluorinated pyridines such as:
- 2-(4-Fluoropyridin-3-yl)ethanesulfonyl fluoride
- 2-(5-Fluoropyridin-3-yl)ethanesulfonyl fluoride
- 2-(3-Fluoropyridin-4-yl)ethanesulfonyl fluoride
These compounds share similar structural features but differ in the position of the fluorine atom on the pyridine ring. The unique position of the fluorine atom in this compound imparts distinct chemical reactivity and biological activity, making it a valuable compound for specific research applications.
Propiedades
IUPAC Name |
2-(6-fluoropyridin-3-yl)ethanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO2S/c8-7-2-1-6(5-10-7)3-4-13(9,11)12/h1-2,5H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRKCOJCTDFFMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCS(=O)(=O)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 2-(4-butoxybenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2725761.png)
![tert-butyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B2725762.png)
![(2Z)-2-[(2-carbamoylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2725763.png)




![1-methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2725771.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2725774.png)



![(Z)-2-((5-methylfuran-2-yl)methylene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2725782.png)
![1-[2-(3-cyanophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B2725783.png)
